molecular formula C5H6N2O5 B14672088 (2,5-Dioxopyrrolidin-1-yl)methyl nitrate CAS No. 37728-37-3

(2,5-Dioxopyrrolidin-1-yl)methyl nitrate

Cat. No.: B14672088
CAS No.: 37728-37-3
M. Wt: 174.11 g/mol
InChI Key: HNJQJXHAEBCGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dioxopyrrolidin-1-yl)methyl nitrate is a chemical compound with the molecular formula C₅H₆N₂O₅ and a molecular weight of 174.11 g/mol It is known for its unique structure, which includes a pyrrolidinone ring and a nitrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl)methyl nitrate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with nitric acid or nitrate esters under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl)methyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl)methyl nitrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)methyl nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate ester group can undergo hydrolysis to release nitric oxide, which is a signaling molecule involved in various physiological processes. This release of nitric oxide can modulate pathways related to vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxopyrrolidin-1-yl)methyl nitrate is unique due to its nitrate ester group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

37728-37-3

Molecular Formula

C5H6N2O5

Molecular Weight

174.11 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl)methyl nitrate

InChI

InChI=1S/C5H6N2O5/c8-4-1-2-5(9)6(4)3-12-7(10)11/h1-3H2

InChI Key

HNJQJXHAEBCGSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CO[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.